N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzylpiperazine moiety linked to a phenyl ring, which is further connected to a trifluoromethyl-substituted benzamide group. Its structural complexity allows it to interact with various biological targets, making it valuable in medicinal chemistry and other research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Coupling with 4-Fluoro-N-(4-nitrophenyl)benzamide: The intermediate is then coupled with 4-fluoro-N-(4-nitrophenyl)benzamide using a palladium-catalyzed cross-coupling reaction.
Reduction and Substitution: The nitro group is reduced to an amine, followed by substitution with trifluoromethylbenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is utilized in various scientific research areas:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide: shares similarities with other benzylpiperazine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group significantly influences the compound’s pharmacokinetic properties, such as its metabolic stability and ability to penetrate biological membranes, making it a unique and valuable compound for research.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O/c26-25(27,28)21-8-4-7-20(17-21)24(32)29-22-9-11-23(12-10-22)31-15-13-30(14-16-31)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODLPFHXQAFFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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